molecular formula C14H17FN2O2 B8013434 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Katalognummer: B8013434
Molekulargewicht: 264.29 g/mol
InChI-Schlüssel: IXQHXRPCNKZNEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[5.5]undecane core substituted with a 3-fluorophenyl group at position 4. The spiro architecture combines a morpholine-like oxygen atom and two nitrogen atoms within a bicyclic framework, creating a rigid three-dimensional structure. This compound belongs to a broader class of azaspiro derivatives investigated for therapeutic applications, including kinase inhibition and cardiovascular modulation .

Eigenschaften

IUPAC Name

4-(3-fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c15-11-3-1-4-12(7-11)17-10-14(19-8-13(17)18)5-2-6-16-9-14/h1,3-4,7,16H,2,5-6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQHXRPCNKZNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C(=O)CO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the spirocyclic intermediate.

    Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate to introduce the ketone functional group, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the spirocyclic core provides structural rigidity. The ketone functional group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Spiro Ring Variations

The spiro ring system’s nitrogen positioning significantly impacts biological activity and molecular interactions:

Compound Name Spiro Ring System Key Substituent Biological Activity/Application Reference
4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one 1-oxa-4,8-diaza-spiro[5.5] 3-Fluorophenyl (position 4) Under investigation (kinase targets)
4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (BD571262) 1-oxa-4,9-diaza-spiro[5.5] 3-Fluorobenzyl (position 4) Preclinical development
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 1-oxa-4,9-diaza-spiro[5.5] Benzyl (position 4) Research reagent
9-[2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 1-oxa-4,9-diaza-spiro[5.5] Hydroxyethyl-benzodioxan (position 9) Cardiovascular applications

Key Observations :

  • 4,8- vs.
  • Substituent Position : Substituents at position 4 (e.g., 3-fluorophenyl) may target kinase domains, while position 9 modifications (e.g., benzodioxan derivatives) correlate with cardiovascular activity .

Substituent Effects on Bioactivity

Fluorine Substitution Patterns:
  • 3-Fluorophenyl vs. 2-Fluorobenzyl : BD571267 (2-fluorobenzyl) exhibits distinct electronic and steric properties compared to the target compound’s 3-fluorophenyl group. Fluorine at the meta position may optimize π-π stacking in hydrophobic pockets, while ortho-substitution could hinder binding .
  • Fluorophenyl vs. Benzyl: Non-fluorinated benzyl analogs (e.g., ) lack the electron-withdrawing effects of fluorine, which may reduce metabolic stability and target affinity .
Pharmacophore Analysis ():

Compounds with 1-oxa-4,8-diaza-spiro[5.5] cores (e.g., E-type) demonstrated 3-fold induction activity in HepG2 cells at 5–10 μg/mL. The 3-fluorophenyl group in the target compound may enhance this activity compared to benzoyl-containing analogs .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in ’s Pim kinase inhibitors .
  • Solubility : Spirocyclic rigidity may limit aqueous solubility, necessitating formulation optimizations (e.g., methanesulfonate salts in ) .

Biologische Aktivität

4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is a synthetic compound belonging to the class of spiro compounds, characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is C14H17FN2O2\text{C}_{14}\text{H}_{17}\text{FN}_{2}\text{O}_{2}, with a molecular weight of approximately 264.29 g/mol. Its structural characteristics include a fluorophenyl group and a diazaspiro framework, which contribute to its biological activity and interaction with various molecular targets.

PropertyValue
Molecular FormulaC₁₄H₁₇FN₂O₂
Molecular Weight264.29 g/mol
CAS Number1888513-91-4
Melting PointNot reported

The biological activity of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is primarily attributed to its interaction with specific protein targets, which may include receptors involved in signaling pathways related to pain, inflammation, and metabolic disorders. The presence of the fluorophenyl group enhances the compound's binding affinity to these targets.

Potential Mechanisms Include:

  • Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling.
  • Inhibition of Enzymatic Activity: It has been suggested that similar diazaspiro compounds can inhibit enzymes such as acetyl-CoA carboxylase (ACC) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are implicated in obesity and metabolic syndrome .

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of diazaspiro compounds, including their potential applications in treating obesity, pain management, and other disorders.

  • Obesity Treatment: Research indicates that compounds related to the diazaspiro structure can inhibit ACC, leading to reduced fatty acid synthesis. For instance, one study reported IC50 values for ACC inhibition as low as 67 nM for certain derivatives .
  • Neuropeptide Y Antagonism: Compounds with similar structures have shown antagonistic activity against neuropeptide Y (NPY), which is associated with appetite regulation and energy homeostasis. IC50 values for these interactions were reported to be less than 500 nM .
  • Inhibition Studies: The compound's effectiveness as an inhibitor of 11β-HSD1 was highlighted in studies where significant inhibitory activity was observed (IC50 < 100 nM), suggesting its potential role in managing conditions linked to cortisol metabolism .

Comparative Analysis with Similar Compounds

A comparison with other spiro compounds illustrates the unique properties of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one:

Compound NameBiological ActivityIC50 (nM)
1,9-Diazaspiro[5.5]undecan-2-oneACC Inhibition67
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane DerivativesDual receptor activity for pain managementVaries
4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-onePotential NPY antagonism and ACC inhibition<500

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.